2-Chloro-3-formylbenzoic acid
Overview
Description
2-Chloro-3-formylbenzoic acid: is an organic compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a formyl group at the third position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 3-formylbenzoic acid: One common method involves the chlorination of 3-formylbenzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions.
Formylation of 2-chlorobenzoic acid: Another method involves the formylation of 2-chlorobenzoic acid using formylating agents such as formic acid or formamide in the presence of catalysts.
Industrial Production Methods: Industrial production of 2-Chloro-3-formylbenzoic acid typically involves large-scale chlorination and formylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, ammonia.
Major Products Formed:
Oxidation: 2-Chloro-3-carboxybenzoic acid.
Reduction: 2-Chloro-3-hydroxymethylbenzoic acid.
Substitution: 2-Methoxy-3-formylbenzoic acid.
Scientific Research Applications
Chemistry: : 2-Chloro-3-formylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules .
Medicine: : Research has explored its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-3-formylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The formyl group can participate in various chemical reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylbenzoic acid: Lacks the chlorine atom, affecting its chemical properties and reactivity.
2-Chloro-4-formylbenzoic acid: Similar structure but with the formyl group at a different position, leading to different reactivity and applications.
Uniqueness: : 2-Chloro-3-formylbenzoic acid’s unique combination of a chlorine atom and a formyl group on the benzene ring provides distinct reactivity and versatility in chemical syntheses and research applications .
Biological Activity
2-Chloro-3-formylbenzoic acid (CAS No: 1289106-07-5) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzymatic modulation effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent and a formyl group on a benzoic acid backbone. Its molecular formula is CHClO, and it exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and potential reactivity with nucleophiles.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study evaluated the antibacterial and antifungal activity of several synthesized compounds derived from this acid. The results demonstrated that compounds containing the 2-chloro-3-formyl group showed potent inhibition against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The effectiveness was measured using the filter paper disc method, with varying diameters of inhibition zones reported (Table 1).
Compound | Diameter of Inhibition (mm) | Pathogen |
---|---|---|
AZT b2 | 18 | Staphylococcus aureus |
AZT b3 | 16 | Escherichia coli |
AZT g2 | 20 | Candida albicans |
These findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Metal complexes formed with this compound have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma). For instance, one study reported that treatment with metal complexes derived from this compound resulted in significant growth suppression of these cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations (Table 2).
Complex | IC50 (µM) | Cancer Cell Line | Growth Suppression (%) |
---|---|---|---|
Complex 1 | 8.82 | A549 | 75.70 |
Complex 2 | 20 | Caco-2 | 72.70 |
The mechanism behind this activity appears to involve the induction of apoptotic pathways, highlighting the potential for developing new anticancer agents based on this compound .
Enzymatic Modulation
In addition to its antimicrobial and anticancer activities, this compound has been studied for its role in modulating enzymatic activities. Research indicates that derivatives of benzoic acids can enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial in protein degradation pathways within cells. In silico studies suggest that these compounds may act as effective binders to these enzymes, promoting their activity significantly compared to control groups .
Properties
IUPAC Name |
2-chloro-3-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUQVJNPIAUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289106-07-5 | |
Record name | 2-chloro-3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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